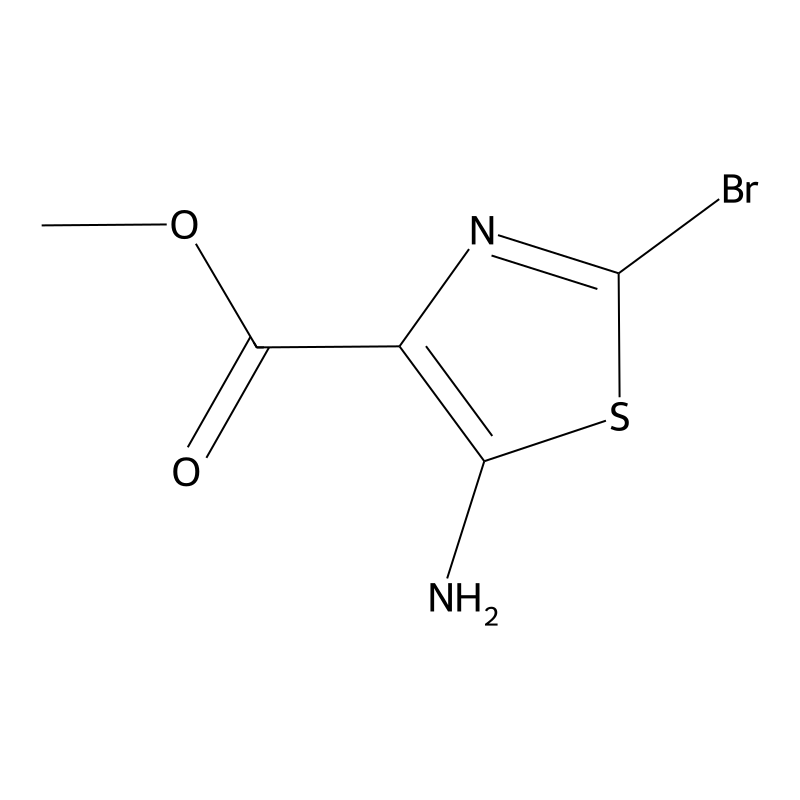

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Agents

Antifungal Agents

Synthesis of Polymers

Field: Polymer Chemistry

Application: Aminothiazoles are useful in the synthesis of polymers.

Anti-HIV Agents

Application: 2-aminothiazoles have been reported to possess anti-HIV activity.

Method: The compounds were synthesized and characterized by FTIR and NMR.

Antioxidant Agents

Synthesis of Dyes

Field: Organic Chemistry

Anti-Inflammatory & Analgesic Agents

Application: 2-aminothiazoles have been reported to possess anti-inflammatory and analgesic activities.

Antitumor Agents

Anthelmintic Agents

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula CHBrNOS and a molecular weight of approximately 237.07 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The compound is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid methyl ester functional group, contributing to its diverse chemical properties and potential applications in medicinal chemistry and organic synthesis .

In its pure form, 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester appears as a light yellow solid. It is known to be harmful if swallowed and can cause skin irritation . The compound is typically synthesized for research purposes and has garnered interest due to its biological activity and utility in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied functional groups.

- Hydrolysis: The methyl ester group can undergo hydrolysis to yield 5-amino-2-bromo-thiazole-4-carboxylic acid, which may exhibit different biological properties.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, facilitating the synthesis of more complex molecules.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester exhibits notable biological activities. Compounds containing thiazole rings are often associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may inhibit certain enzymes or cellular pathways, although specific mechanisms of action remain to be fully elucidated .

Additionally, thiazole derivatives have been explored for their potential in treating diseases such as diabetes and inflammation due to their ability to modulate biological processes.

Several methods have been developed for synthesizing 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester:

- Bromination of Thiazole Derivatives: Starting from 2-amino-thiazole compounds, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Carboxylation: The introduction of the carboxylic acid group can be achieved via carboxylation reactions using appropriate reagents such as carbon dioxide under basic conditions.

- Esterification: The final step involves methyl esterification using methanol and an acid catalyst to obtain the desired methyl ester form .

These synthesis methods emphasize the importance of careful reaction conditions to ensure high yields and purity of the final product.

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester has several applications:

- Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

- Biochemical Studies: The compound is used in studies investigating enzyme inhibition and cellular responses in biological systems .

Interaction studies involving 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester focus on its binding affinity with specific biological targets. These studies are crucial for understanding how the compound interacts at the molecular level, which can lead to insights into its mechanism of action. For instance, research may explore its interaction with enzymes involved in metabolic pathways or receptors implicated in disease processes .

Several compounds share structural similarities with 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-bromothiazole | CHBrNS | Lacks carboxylic acid functionality; simpler structure |

| Thiazole-4-carboxylic acid | CHNOS | No bromine substitution; different reactivity |

| 5-Methylthiazole-4-carboxylic acid | CHNOS | Methyl substitution instead of bromine; altered properties |

The presence of both amino and bromine groups in 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester distinguishes it from these similar compounds. This unique combination contributes to its specific biological activities and potential applications in drug development .

Melting Point and Thermal Decomposition Analysis

The thermal properties of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester reveal important insights into its thermodynamic stability characteristics. While specific melting point data for this compound is not available in the current literature [1] [2], related thiazole derivatives provide valuable comparative information. The structurally similar methyl 2-amino-5-bromothiazole-4-carboxylate exhibits a melting point range of 157-159°C [3], suggesting that the target compound likely falls within a similar temperature range.

The compound demonstrates a calculated boiling point of 328.2±22.0°C at 760 mmHg [1] [2], indicating substantial thermal stability under normal conditions. This relatively high boiling point is consistent with the presence of strong intermolecular forces, including hydrogen bonding from the amino and ester functionalities, and the aromatic character of the thiazole ring system.

Thermal decomposition studies on related thiazole derivatives indicate that these compounds typically maintain stability up to approximately 200°C before undergoing significant decomposition [4]. The thermal stability of thiazole-based compounds is attributed to the aromatic nature of the heterocyclic ring system and the stabilizing effects of substituted functional groups. For 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester, the presence of both electron-donating (amino) and electron-withdrawing (bromo, ester) substituents may contribute to thermal stability through electronic delocalization effects.

The flash point of 152.3±22.3°C [1] [2] represents the minimum temperature at which the compound can form an ignitable mixture with air, providing crucial safety information for handling and storage procedures. The vapor pressure of 0.0±0.7 mmHg at 25°C [1] [2] indicates low volatility at room temperature, which is advantageous for stability and handling characteristics.

Solubility Characteristics in Organic Solvents

The solubility profile of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester in various organic solvents reflects its chemical structure and intermolecular interaction capabilities. The compound demonstrates favorable solubility characteristics in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which is consistent with similar thiazole derivatives that show approximately 5 mg/mL solubility in these solvents [5].

The enhanced solubility in DMSO and DMF can be attributed to the ability of these solvents to effectively solvate both the polar amino and ester functionalities while accommodating the aromatic thiazole ring system. The polar aprotic nature of these solvents provides optimal conditions for dissolving compounds with mixed polar and non-polar characteristics [6].

In contrast, the compound exhibits limited solubility in ethanol, with related thiazole carboxylates showing approximately 0.5 mg/mL solubility [5]. This reduced solubility in protic solvents may be due to competitive hydrogen bonding between solvent molecules and the compound's functional groups, which can interfere with effective solvation.

The compound is expected to be soluble in common organic solvents such as dichloromethane and chloroform [7], which are frequently used for thiazole derivatives. These halogenated solvents provide good solvation for the bromine substituent and the overall molecular structure. Tetrahydrofuran (THF) represents a moderate polarity solvent that should provide reasonable solubility for synthetic and analytical applications.

Water solubility is anticipated to be low due to the hydrophobic nature of the thiazole ring system and the methyl ester group [7]. The limited water solubility is typical for thiazole derivatives with predominantly non-polar characteristics, despite the presence of polar functional groups.

Acid-Base Behavior and pKa Determination

The acid-base behavior of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester is characterized by the presence of both basic and potentially acidic functionalities within the molecular structure. The compound exhibits dual chemical behavior due to the coexistence of an amino group, which can act as a proton acceptor, and an ester group, which can undergo hydrolysis under basic conditions to generate a carboxylic acid functionality.

The amino group at the 5-position of the thiazole ring is expected to exhibit basic properties with an estimated pKa value in the range of 8-9, similar to other amino-substituted thiazole derivatives [8]. The basicity of the amino group is influenced by the electron-withdrawing effects of the thiazole ring system and the adjacent bromine substituent, which can reduce the electron density on the nitrogen atom and consequently lower the pKa value compared to aliphatic amines.

Related 2-aminothiazole compounds demonstrate a pKa value of 5.28 [9], significantly higher than the parent thiazole (pKa = 2.52), illustrating the substantial increase in basicity conferred by amino substitution. However, the specific positioning of the amino group at the 5-position and the presence of additional electron-withdrawing substituents (bromine and ester) in the target compound may result in a somewhat different pKa profile.

The methyl ester functionality does not directly contribute to acid-base behavior under normal conditions but can undergo hydrolysis under basic conditions to generate the corresponding carboxylic acid. The resulting carboxylic acid would exhibit typical acidic behavior with an estimated pKa value in the range of 2-4 [10], consistent with thiazole-4-carboxylic acid derivatives that show pKa values around 3.18.

The electron-withdrawing nature of the bromine substituent at the 2-position may slightly increase the acidity of any potential carboxylic acid form while simultaneously reducing the basicity of the amino group. This electronic effect creates a balanced acid-base profile that may be pH-dependent in aqueous solutions.

Crystallization Behavior and Polymorphism Studies

The crystallization behavior of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester is expected to be influenced by the multiple functional groups present in the molecule, which provide diverse intermolecular interaction opportunities. The compound is likely to exhibit crystalline solid characteristics, as observed in related thiazole derivatives that typically form well-defined crystal structures.

The presence of both amino and ester functionalities creates significant potential for hydrogen bonding interactions, which are crucial for crystal packing and stability. The amino group can serve as both a hydrogen bond donor and acceptor, while the ester carbonyl oxygen can function as a hydrogen bond acceptor. These interactions are fundamental to the formation of stable crystal lattices and may influence the development of polymorphic forms.

Polymorphism is a common phenomenon in thiazole derivatives, as demonstrated by extensive studies on related compounds [11] [12] [13]. The molecular structure of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester provides sufficient conformational flexibility to potentially adopt different crystal packing arrangements, leading to polymorphic behavior. The presence of the bromine substituent may contribute to halogen bonding interactions, which can further influence crystal structure and polymorphic tendencies.

Crystallization studies on thiazole-derivative compounds have revealed that crystallization behavior is highly dependent on solvent composition, temperature, and concentration conditions [12] [13]. Anti-solvent crystallization techniques, such as adding water to methanol or DMSO solutions, have been successfully employed for related thiazole compounds and may be applicable to this compound.

The crystallization process is expected to be influenced by the initial concentration of the solution and the rate of anti-solvent addition. Higher initial concentrations typically favor the formation of different polymorphic forms, while the rate of crystallization can determine whether kinetically or thermodynamically controlled crystal forms predominate [14].

Temperature effects on crystallization behavior are significant, with different polymorphic forms potentially stable at different temperature ranges. The transformation between polymorphic forms may occur through solvent-mediated processes, particularly in mixed solvent systems where the thermodynamic stability of different forms can vary with temperature and solvent composition [13].

The morphology of crystallized 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester is anticipated to be needle-like or plate-like, consistent with the typical crystallization patterns observed for thiazole derivatives [12]. These morphological characteristics are influenced by the directional hydrogen bonding patterns and π-π stacking interactions that can occur between thiazole ring systems.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant